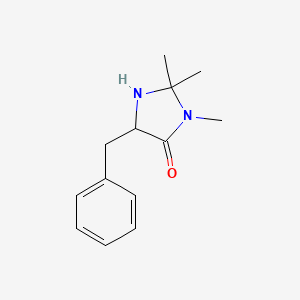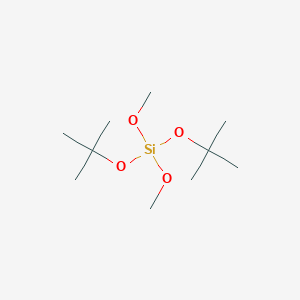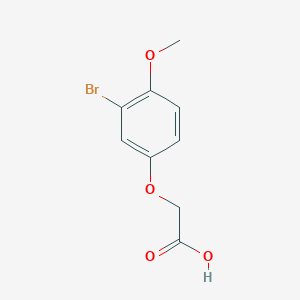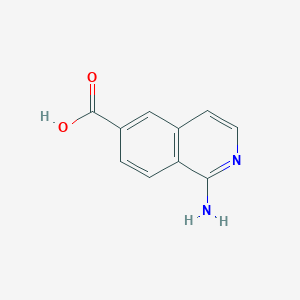![molecular formula C18H21N3O4 B3150242 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid CAS No. 685521-81-7](/img/structure/B3150242.png)
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid, also known as 4-Morpholin-4-ylquinolin-6-ylamino-4-oxobutanoic acid (MQAOB), is a small molecule that has been the subject of much research in recent years. It is a derivative of quinolone, a class of antibiotics, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties. MQAOB has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and cardiovascular and neurological disorders.
Applications De Recherche Scientifique
Quinoline and Isoquinoline Derivatives in Antimalarial Research : Research on quinoline and isoquinoline derivatives has revealed their significance in antimalarial efforts. These compounds, including the likes of chloroquine, are crucial in the fight against malaria due to their ability to target Plasmodium parasites. Studies have explored various derivatives for their improved efficacy and resistance profiles, highlighting the potential for new compounds to contribute to antimalarial strategies (Njaria et al., 2015).
Neuroprotective and CNS Applications : Isoquinoline derivatives have been identified for their neuroprotective properties, offering potential therapeutic benefits in disorders of the central nervous system, such as neurodegeneration and cognitive disorders. The modulation of neurotransmitter systems and protective effects against neuronal damage underscore the relevance of these compounds in neuropharmacology (Vámos et al., 2009).
Chemical Chaperones and Proteostasis : The role of chemical compounds, including 4-phenylbutyric acid (a compound with a functional group similarity to the discussed chemical), in maintaining proteostasis represents a promising research avenue. These chemical chaperones assist in protein folding and may mitigate the effects of misfolded protein accumulation, a key factor in numerous diseases. Such studies hint at the potential utility of similar compounds in treating conditions linked with protein misfolding and endoplasmic reticulum stress (Kolb et al., 2015).
Anticancer Activity : Research into compounds within the quinoline and isoquinoline families has also demonstrated potential anticancer activities. These compounds may interfere with cellular proliferation pathways and DNA repair mechanisms, offering a basis for developing novel oncology therapeutics (Singh & Shah, 2017).
Antioxidant Properties : The broader family of quinolines and related compounds has been investigated for antioxidant properties. These compounds could mitigate oxidative stress, a contributing factor in various chronic diseases and aging processes, underscoring the potential for compounds like 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid to serve as antioxidants (Munteanu & Apetrei, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(4-methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12-10-16(21-6-8-25-9-7-21)20-15-3-2-13(11-14(12)15)19-17(22)4-5-18(23)24/h2-3,10-11H,4-9H2,1H3,(H,19,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHXLRUIRPTHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(4-pyridinyl)-4-pyrimidinyl]phenyl}-1H-1,3-benzimidazole](/img/structure/B3150159.png)
![N-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)-4-methoxybenzenecarboxamide](/img/structure/B3150166.png)
![2-Methyl-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3150167.png)
![N-(3-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)cyclohexanecarboxamide](/img/structure/B3150183.png)
![Ethyl 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3150189.png)
![7-(2-Thienyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3150195.png)
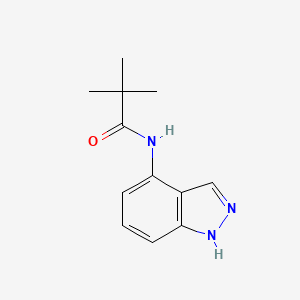
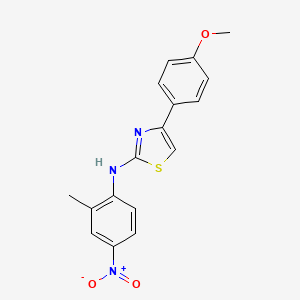
![2-[(3-methylbenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3150217.png)
